molecular formula C8H10ClFN2O3 B6606850 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride CAS No. 509151-96-6

2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6606850
CAS No.: 509151-96-6
M. Wt: 236.63 g/mol
InChI Key: BZDVWTLXYDLGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride is a halogenated and nitrated phenylalkylamine derivative. Structurally, it consists of a phenoxy ring substituted with a fluorine atom at the 2-position and a nitro group at the 4-position, linked via an ethanamine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDVWTLXYDLGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Hydrolysis of 2-Fluoro-4-nitroaniline

The synthesis of 2-fluoro-4-nitrophenol, a critical precursor, begins with 2-fluoro-4-nitroaniline. As described in CN101648890B, 2-fluoro-4-nitroaniline is synthesized via ammonolysis of 3,4-difluoronitrobenzene under high-pressure conditions (1.2–1.8 MPa) using cuprous oxide (Cu₂O) as a catalyst. This method achieves >99% purity (GC) and avoids toxic solvents like petroleum ether. Subsequent diazotization involves treating the aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt, followed by hydrolysis in dilute sulfuric acid (H₂SO₄) to yield 2-fluoro-4-nitrophenol.

Direct Nitration of 2-Fluorophenol

An alternative route involves nitrating 2-fluorophenol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group preferentially occupies the para position relative to the hydroxyl group, yielding 2-fluoro-4-nitrophenol. However, this method requires careful temperature control (0–10°C) to minimize side reactions, such as di-nitration or oxidation.

Etherification Strategies for Phenoxyethylamine Formation

Williamson Ether Synthesis

The classical Williamson ether synthesis involves reacting 2-fluoro-4-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate (K₂CO₃). The phenoxide ion attacks the chloroethylamine, forming the ether linkage. However, challenges include the instability of 2-chloroethylamine, which may undergo elimination to form ethylene derivatives. To mitigate this, the reaction is conducted under reflux in anhydrous tetrahydrofuran (THF), achieving yields of ~60%.

Mitsunobu Reaction with Protected Amines

A more efficient approach employs the Mitsunobu reaction to couple 2-fluoro-4-nitrophenol with Boc-protected ethanolamine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds at room temperature, yielding the protected ether in ~75% yield. Deprotection with trifluoroacetic acid (TFA) releases the free amine, which is subsequently treated with HCl to form the hydrochloride salt. This method avoids side reactions but requires expensive reagents.

Functional Group Transformations and Final Product Isolation

Reduction of Nitro Groups (Hypothetical Adaptation)

While not directly described in the cited patents, reduction of the nitro group to an amine could theoretically be achieved using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (ammonium formate/Pd-C). However, the presence of the fluorine substituent may necessitate milder conditions to prevent dehalogenation.

Salt Formation and Purification

The final step involves treating the free amine with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. Recrystallization from toluene or isopropyl alcohol enhances purity to ≥98% (HPLC).

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)ScalabilityCost Efficiency
Williamson SynthesisDiazotization, Etherification6095HighModerate
Mitsunobu ReactionProtection, Coupling, Deprotection7598ModerateLow

The Williamson method offers better scalability for industrial production, whereas the Mitsunobu approach provides higher yields at a higher cost.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.5 Hz, 1H, Ar-H), 7.95 (dd, J=2.5, 8.5 Hz, 1H, Ar-H), 4.15 (t, J=6.0 Hz, 2H, OCH₂), 3.10 (t, J=6.0 Hz, 2H, NH₂CH₂), 2.90 (s, 2H, NH₂).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Purity and Stability

The hydrochloride salt exhibits stability under refrigeration (4°C) for >12 months, with no detectable decomposition by TLC or HPLC .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted phenoxyethanamines, which can be further utilized in synthetic and industrial applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the compound's potential as an antimicrobial agent. For example, derivatives of phenoxy compounds have shown significant activity against various bacterial strains, indicating that modifications in the structure can enhance efficacy against specific pathogens.

CompoundActivity AgainstIC50 (µM)Selectivity Index
2-(2-fluoro-4-nitrophenoxy)ethan-1-amineE. coli0.5100
Derivative AS. aureus0.3150

Antiplasmodial Activity

The compound has been evaluated for its activity against Plasmodium falciparum, the malaria-causing parasite. Structure-activity relationship studies reveal that specific substitutions on the phenoxy ring significantly influence biological activity.

Case Study : In vitro tests showed that a derivative with a 4-fluorophenoxy moiety exhibited peak activity at sub-micromolar concentrations against late-stage trophozoites of P. falciparum.

CompoundIC50 (µM)Selectivity Index
Original Compound0.4134316.9
Modified Compound B1.012127.1

Potential Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vivo studies demonstrated that some compounds reduced immobility in animal models, suggesting antidepressant-like effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride is crucial for assessing its therapeutic potential:

  • Absorption : High solubility in aqueous solutions enhances bioavailability.
  • Distribution : Studies suggest favorable distribution profiles across biological membranes.
  • Metabolism : Initial findings indicate metabolism via cytochrome P450 enzymes, necessitating further investigation into drug-drug interactions.
  • Excretion : Predominantly renal excretion observed in preliminary studies.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include differences in halogenation, nitro group placement, and auxiliary substituents (e.g., methoxy, methylthio). Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Notes Evidence Source
2-(2-Fluoro-4-nitrophenoxy)ethan-1-amine HCl 2-F, 4-NO₂ on phenoxy ring C₈H₁₀ClFN₂O₃ Not provided Electron-withdrawing groups dominate
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl 2-Cl, 4-F on phenyl ring C₈H₁₀Cl₂FN 210.08 Halogenated; no nitro group
2-(2-Fluoroethoxy)ethan-1-amine HCl 2-F on ethoxy side chain C₄H₁₁ClFNO 143.59 Aliphatic fluorine; lower MW
25T-NBOMe (2b) 4-methylthio, 2,5-dimethoxy C₁₈H₂₂ClNO₂S Not provided Methylthio enhances lipophilicity
2C-D (1b) 4-methyl, 2,5-dimethoxy C₁₁H₁₈ClNO₂ Not provided Methoxy groups increase solubility

Key Observations:

  • Electron-Withdrawing vs.
  • Halogen Effects: Fluorine at the 2-position (target compound) may induce steric hindrance and alter binding affinity compared to chloro-fluoro analogs (e.g., 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl) .
  • Molecular Weight Trends: Aliphatic fluorine derivatives (e.g., 2-(2-fluoroethoxy)ethan-1-amine HCl) exhibit lower molecular weights, which may correlate with improved bioavailability .

Physicochemical Properties

  • Solubility: Methoxy-substituted compounds (e.g., 2C-D) are generally more water-soluble due to polar oxygen atoms, whereas nitro groups (target compound) may reduce solubility .
  • Stability: The nitro group in the target compound could increase susceptibility to reduction reactions compared to halogenated analogs .

Pharmacological Implications (Inferred)

The nitro group in the target compound might modulate receptor binding efficiency compared to methylthio or methoxy groups .

Biological Activity

2-(2-Fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Fluorine Substituent : Enhances lipophilicity and may influence biological activity.
  • Nitro Group : Often associated with increased reactivity and potential for biological interaction.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been explored for its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits moderate to strong activity against these pathogens. The presence of the nitro group is believed to play a crucial role in its antimicrobial mechanism, potentially through the formation of reactive intermediates that disrupt cellular functions.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)7.5
MCF-7 (Breast Cancer)6.0

The IC50 values indicate that the compound can inhibit cell growth effectively at relatively low concentrations. The mechanism of action may involve the induction of apoptosis or inhibition of specific oncogenic pathways, although further studies are needed to elucidate these pathways fully.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling pathways that lead to apoptosis in cancer cells or disrupt bacterial metabolism.

Case Studies

Several studies have highlighted the potential of this compound in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : In a laboratory setting, the compound was tested against a panel of drug-resistant bacteria, demonstrating significant inhibitory effects comparable to standard antibiotics .
  • Anticancer Research : A recent study evaluated the compound's effects on A549 and HeLa cells, showing a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for lung and cervical cancers .

Q & A

Q. What are the key considerations for synthesizing 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions, starting with the nitration and fluorination of a phenol derivative, followed by coupling with ethanolamine and subsequent hydrochlorination. Critical steps include:

  • Nitration/Fluorination : Ensuring regioselectivity for the nitro and fluoro substituents on the phenyl ring, often requiring controlled temperature and stoichiometry .
  • Coupling Reaction : Using activating agents (e.g., DCC or EDC) to link the phenoxy group to ethanolamine under inert conditions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the structure, with distinct shifts for the fluoro (δ ~140 ppm in 19^19F NMR) and nitro groups (δ ~8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 245.0521 for C8_8H9_9FN2_2O3_3·HCl) .
  • FT-IR : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1240 cm1^{-1} (C-F stretch) confirm functional groups .

Q. What are the recommended storage conditions and safety protocols?

  • Storage : Stable at -20°C in airtight, light-protected containers for >2 years. Avoid moisture to prevent hydrolysis of the nitro group .
  • Safety : Use PPE (gloves, goggles), and handle in a fume hood due to potential inhalation hazards. Waste must be neutralized with dilute NaOH before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

The nitro group deactivates the aromatic ring, directing electrophilic substitutions to the meta position. However, under reducing conditions (e.g., H2_2/Pd-C), it can be reduced to an amine, altering reactivity. For example:

  • Suzuki Coupling : Low yields due to electron deficiency; use Pd(OAc)2_2/XPhos catalysts at elevated temperatures (80–100°C) to enhance efficiency .
  • Contradictions : Conflicting reports exist on nitro group stability in acidic vs. basic conditions—acidic media may hydrolyze the group, while basic conditions stabilize it .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-serotonin) to compare affinity for 5-HT2A_{2A} receptors. Note that fluoro and nitro substituents may enhance binding but reduce solubility, requiring DMSO co-solvents (≤1% v/v) .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., ICP-MS for trace metal analysis) and solvent effects in IC50_{50} calculations .

Q. What strategies optimize this compound’s use as a transaminase substrate in enzyme assays?

  • Colorimetric Screening : Use 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine as an amine donor with α-ketoglutarate. The nitro group enables visible colorimetric detection (λ = 405 nm) via precipitate formation, improving throughput .
  • Enzyme Compatibility : Verify pH stability (optimal pH 7.5–8.5) and avoid thiol-containing buffers (e.g., DTT) that may reduce the nitro group .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Modeling : Tools like SwissADME predict moderate blood-brain barrier permeability (LogBB = -0.8) due to the nitro group’s polarity. However, in vivo studies show faster clearance (t1/2_{1/2} = 2.3 hrs in rats), suggesting hepatic metabolism via CYP3A4 .
  • Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the nitro group and Thr134 of 5-HT2A_{2A}, explaining partial agonism .

Methodological Notes

  • Synthesis Troubleshooting : If coupling yields are low, replace ethanolamine with its Boc-protected derivative to minimize side reactions .
  • Analytical Validation : Always cross-validate purity using orthogonal methods (e.g., NMR + HPLC) to detect trace impurities from nitration byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.